molecular formula C10H12ClNSi B1487466 4-Chloro-3-((trimethylsilyl)ethynyl)pyridine CAS No. 1034467-33-8

4-Chloro-3-((trimethylsilyl)ethynyl)pyridine

Cat. No. B1487466
M. Wt: 209.75 g/mol
InChI Key: GPODELODEGHSTC-UHFFFAOYSA-N
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Description

4-Chloro-3-((trimethylsilyl)ethynyl)pyridine is a chemical compound with the empirical formula C10H12ClNSi . It has a molecular weight of 209.75 . It is typically stored at room temperature .


Molecular Structure Analysis

The InChI code for 4-Chloro-3-((trimethylsilyl)ethynyl)pyridine is 1S/C10H12ClNSi/c1-13(2,3)7-5-9-8-12-6-4-10(9)11/h4,6,8H,1-3H3 . The SMILES string is CSi©C#Cc1cnccc1Cl .


Physical And Chemical Properties Analysis

4-Chloro-3-((trimethylsilyl)ethynyl)pyridine is a solid . The density of a similar compound, 3-[(Trimethylsilyl)ethynyl]pyridine, is 0.922 g/mL at 25 °C .

Scientific Research Applications

Synthesis and Characterization of Complex Molecules

  • Facilitating Synthesis of Functionalized Heterocycles : Arcadi et al. (2002) described the use of halopyridinols, which can be related to derivatives like "4-Chloro-3-((trimethylsilyl)ethynyl)pyridine", in synthesizing 2-substituted furo[3,2-b]pyridines and furo[2,3-b]pyridines through a coupling/cyclization process, showcasing the chemical's role in producing functionalized heterocycles for further research applications Arcadi et al., 2002.

  • Preparation of Nitrogen-Containing Cycles : Research by Rudler et al. (2002) involved the reaction of pyridine and bis(trimethylsilyl)ketene acetals, a process potentially applicable to "4-Chloro-3-((trimethylsilyl)ethynyl)pyridine", to generate nitrogen-containing lactones, indicating its utility in synthesizing complex organic frameworks Rudler et al., 2002.

  • Cycloaddition Reactions : The work by Matsumoto et al. (1987) on 1,3-dipolar cycloaddition reactions involving bis(trimethylsilyl)ethyne showcases the potential of silicon-containing compounds, similar to "4-Chloro-3-((trimethylsilyl)ethynyl)pyridine", in synthesizing cyanoindolizines, highlighting the compound's relevance in creating heteroaromatic structures Matsumoto et al., 1987.

Catalytic and Synthetic Applications

  • Catalytic Property Studies : Shigeno et al. (2019) demonstrated the deprotonative functionalization of pyridine derivatives with aldehydes using a base generated in situ, relevant to the chemistry of "4-Chloro-3-((trimethylsilyl)ethynyl)pyridine", showing its potential in catalytic applications for synthetic organic chemistry Shigeno et al., 2019.

  • Synthesis of Fluorescent Oligomers : Takayama et al. (2004) explored the site-selective monotitanation of dialkynylpyridines, which could include molecules like "4-Chloro-3-((trimethylsilyl)ethynyl)pyridine", for the efficient preparation of π-conjugated oligomers with intense blue fluorescence emission, indicating its use in materials science Takayama et al., 2004.

Safety And Hazards

4-Chloro-3-((trimethylsilyl)ethynyl)pyridine is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-(4-chloropyridin-3-yl)ethynyl-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNSi/c1-13(2,3)7-5-9-8-12-6-4-10(9)11/h4,6,8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPODELODEGHSTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=C(C=CN=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40673611
Record name 4-Chloro-3-[(trimethylsilyl)ethynyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-((trimethylsilyl)ethynyl)pyridine

CAS RN

1034467-33-8
Record name 4-Chloro-3-[(trimethylsilyl)ethynyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-chloro-3-iodo pyridine (2.0 g, 8.3 mmol) in toluene (20 mL) add triphenyl phosphine (0.219 g, 0.83 mmol), copper iodide (0.079 g, 0.41 mmol) and palladium (II) acetate (0.093 g, 0.41 mmol), add triethylamine (3.49 mL, 25 mmol) dropwise at room temperature followed by the addition of trimethylsilylacetylene (1.65 mL, 11.69 mmol) at room temperature with continuous stirring. Stir the reaction mixture at room temperature for 2 hours. Concentrate the reaction mixture by evaporating the toluene under vacuum. Extract the compound (almost pure) by triturating with hexane and then decanting the hexane layer 4 to 5 times. Evaporate hexane under vacuum and dry it to obtain the pure compound (1.68 g, 96%). 1H NMR (400 MHz, CDCl3) δ 8.677 (s, 1H), 8.418 (s, 1H), 7.338 (d, J=2.6 Hz, 1H), 0.286 (s, 9H). MS (ES) m/z 210 [M+1]+.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.219 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.079 g
Type
catalyst
Reaction Step One
Quantity
0.093 g
Type
catalyst
Reaction Step One
Quantity
3.49 mL
Type
reactant
Reaction Step Two
Quantity
1.65 mL
Type
reactant
Reaction Step Three
Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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